

Application Notes and Protocols for In Vivo Administration of PF-05105679

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for **PF-05105679**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] This document includes summaries of pharmacokinetic data, detailed experimental protocols for common administration routes, and a diagram of the relevant signaling pathway.

Overview of PF-05105679

PF-05105679 is an orally active small molecule that selectively blocks the TRPM8 channel, which is a key sensor for cold temperatures.[1][2] Due to its role in cold sensation and pain, TRPM8 is a target for developing analgesics for conditions involving cold-induced pain.[3][4] Preclinical and clinical studies have demonstrated the efficacy of **PF-05105679** in models of cold-related pain.[3][5] It has been shown to reduce core body temperature in small mammals, though this effect was not observed in humans at therapeutic doses.[1][5][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of **PF-05105679** observed in various species across different administration routes. This data is crucial for designing in vivo experiments and for the cross-species translation of pharmacokinetic and pharmacodynamic relationships.[6]



Species	Adminis tration Route	Dose	T½ (hours)	CL (mL/min /kg)	Vss (L/kg)	Bioavail ability	Notes
Rat	Intraveno us (IV)	2 mg/kg	3.6	19.8	6.2	N/A	[2]
Rat	Oral Gavage (PO)	20 mg/kg	3.6	19.8	6.2	Essentiall y complete oral absorptio n predicted .[3]	Reduced core body temperat ure at concentr ations >1219 nM.[5]
Dog	Intraveno us (IV)	0.2 mg/kg	3.9	31	7.4	N/A	[2]
Dog	Oral Gavage (PO)	20 mg/kg	3.9	31	7.4	Essentiall y complete oral absorptio n predicted	[2]
Human	Oral	600 mg & 900 mg	-	-	-	-	Achieved unbound plasma concentr ations greater than the IC50.[5] Efficacio us in a cold





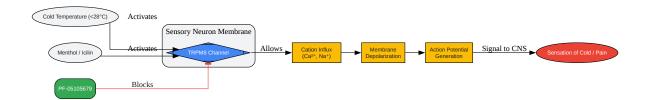
pressor test.[3][5]

T½: Half-life, CL: Clearance, Vss: Volume of distribution at steady state.

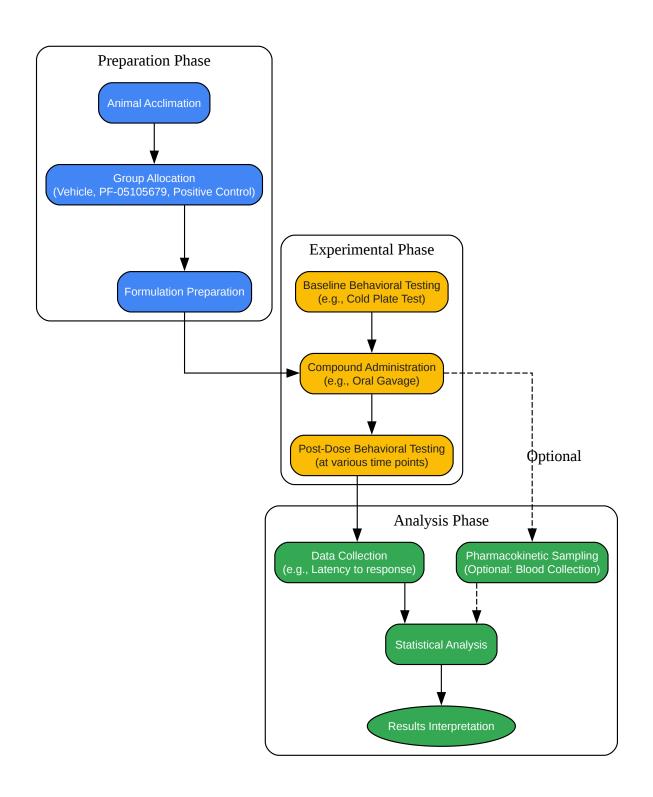
Signaling Pathway of TRPM8 Antagonism

PF-05105679 exerts its pharmacological effect by blocking the TRPM8 ion channel, which is predominantly expressed in sensory neurons.[7][8] Under normal physiological conditions, stimuli such as cold temperatures or cooling agents like menthol activate TRPM8, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system and perceived as a cold sensation. By blocking this channel, **PF-05105679** prevents ion influx, thereby inhibiting the signaling cascade and reducing the sensation of cold and associated pain.









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